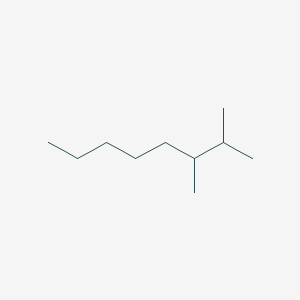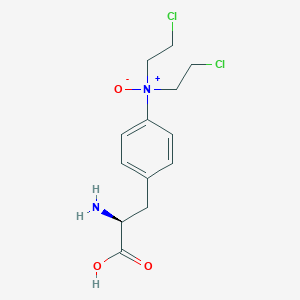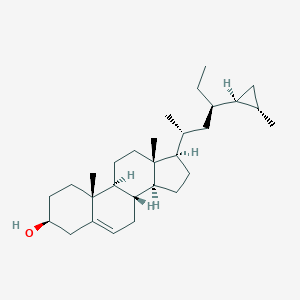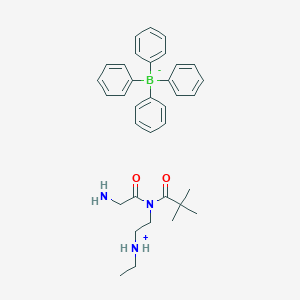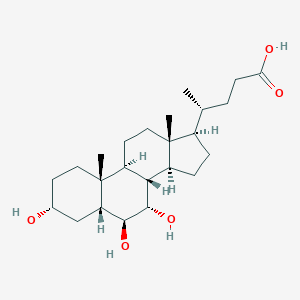
alpha-Muricholic acid
Overview
Description
Alpha-Muricholic acid is a bile acid primarily found in mice, where it is one of the main forms of bile acids. It is also detectable at low concentrations in other species, including humans. This compound differs from the primary bile acids found in humans, such as cholic acid and chenodeoxycholic acid, by having a hydroxyl group in the beta-configuration at the 6-position and an alpha-configuration at the 7-position .
Mechanism of Action
Target of Action
Alpha-Muricholic acid (α-MCA) is a murine-specific primary bile acid . It is produced from chenodeoxycholic acid by the enzyme cytochrome P450 Cyp2c70 . The primary target of α-MCA is the bile acid receptor known as the farnesoid X receptor (FXR) .
Mode of Action
The interaction of α-MCA with FXR is antagonistic in nature . This means that α-MCA binds to FXR and inhibits its activity. The inhibition of FXR by α-MCA has significant implications for various physiological processes, including lipid metabolism and immune regulation .
Biochemical Pathways
The binding of α-MCA to FXR affects several biochemical pathways. For instance, it influences the regulation of genes involved in the uptake and efflux of bile acids, preventing their accumulation . This cross-signaling with other nuclear receptors helps regulate bile acid, xenobiotic, and nutrient metabolism .
Pharmacokinetics
The pharmacokinetics of α-MCA, like other bile acids, involves its synthesis in the liver, secretion into the duodenum, and transformation by gut microbiota . The transformed bile acids are then reabsorbed in the ileum and colon and returned to the liver . This cycle, known as enterohepatic circulation, greatly influences the bioavailability of α-MCA.
Result of Action
The antagonistic action of α-MCA on FXR has several molecular and cellular effects. For instance, it has been shown to regulate TH17 cell differentiation and alleviate chronic colitis . Moreover, the modulation of bile acid, lipid, and energy metabolism by α-MCA can have significant implications for metabolic diseases .
Action Environment
The action, efficacy, and stability of α-MCA are influenced by various environmental factors. For example, the composition of the gut microbiota plays a crucial role in the transformation of α-MCA and other primary bile acids . Additionally, factors such as diet, age, and health status can affect the gut microbiota composition and, consequently, the action of α-MCA .
Biochemical Analysis
Biochemical Properties
Alpha-Muricholic acid interacts with various enzymes, proteins, and other biomolecules. The enzyme responsible for the 6-hydroxylation reactions forming muricholates in rodents is the cytochrome P450 Cyp2c70 . This enzyme produces this compound from chenodeoxycholic acid . This compound can also activate the farnesoid X receptor (FXR), which plays a role in regulating bile acid synthesis, metabolism, and transport .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It plays a key role in gut metabolism, cell signaling, and microbiome composition . The compound influences cell function by modulating the activity of the FXR, which in turn affects cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It binds to the FXR, leading to the activation or inhibition of enzymes involved in bile acid synthesis . This interaction influences the expression of genes related to bile acid synthesis, metabolism, and transport .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. While specific information on the product’s stability, degradation, and long-term effects on cellular function is limited, it is known that the compound plays a crucial role in the regulation of bile acid synthesis and metabolism over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific information on threshold effects and toxic or adverse effects at high doses is limited, it is known that the compound plays a significant role in the regulation of bile acid synthesis and metabolism in animal models .
Metabolic Pathways
This compound is involved in the metabolic pathway of bile acid synthesis. It is produced from chenodeoxycholic acid by the action of the enzyme cytochrome P450 Cyp2c70 . The compound can also influence metabolic flux and metabolite levels through its interaction with the FXR .
Transport and Distribution
This compound is transported and distributed within cells and tissues as part of the bile acid pool. While specific information on transporters or binding proteins that it interacts with is limited, it is known that the compound plays a significant role in the regulation of bile acid synthesis, metabolism, and transport .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are largely determined by its role as a bile acid. As a component of bile, it is stored in the gallbladder and released into the small intestine during digestion . Specific information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently limited.
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-Muricholic acid can be synthesized from chenodeoxycholic acid through a series of chemical reactions. The synthetic route involves nine steps, starting with the hydroxylation of chenodeoxycholic acid to introduce the hydroxyl groups at the 6 and 7 positions. The overall yield of this synthetic route is approximately 26% .
Industrial Production Methods: Industrial production of this compound typically involves the use of biocatalysts and optimized reaction conditions to enhance yield and purity. The process may include the use of specific enzymes, such as cytochrome P450 Cyp2c70, which is responsible for the 6-hydroxylation reactions forming muricholates in rodents .
Chemical Reactions Analysis
Types of Reactions: Alpha-Muricholic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of hydroxyl groups and the carboxylic acid functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, often using reagents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in biochemical and pharmaceutical applications .
Scientific Research Applications
Alpha-Muricholic acid has several scientific research applications across various fields:
Chemistry: It is used as a standard in the study of bile acid synthesis and metabolism.
Comparison with Similar Compounds
Beta-Muricholic Acid: Similar to alpha-Muricholic acid but with a different configuration of the hydroxyl group at the 7-position.
Gamma-Muricholic Acid (Hyocholic Acid): Another muricholic acid with distinct hydroxyl group configurations.
Omega-Muricholic Acid: Found in conventional mice with a normal microbiome.
Uniqueness: this compound is unique due to its specific hydroxyl group configurations, which influence its biochemical properties and interactions with receptors. This uniqueness makes it a valuable compound for studying bile acid metabolism and its effects on various physiological processes .
Properties
IUPAC Name |
(4R)-4-[(3R,5R,6S,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17+,18+,20+,21+,22+,23-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPMWHFRUGMUKF-GDYCBZMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H]([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101316249 | |
| Record name | α-Muricholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101316249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | alpha-Muricholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000506 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2393-58-0 | |
| Record name | α-Muricholic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2393-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholan-24-oic acid, 3,6,7-trihydroxy-, (3alpha,5beta,6beta,7alpha)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002393580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | α-Muricholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101316249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | alpha-Muricholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000506 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
199 - 200 °C | |
| Record name | alpha-Muricholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000506 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


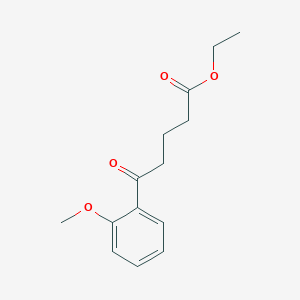
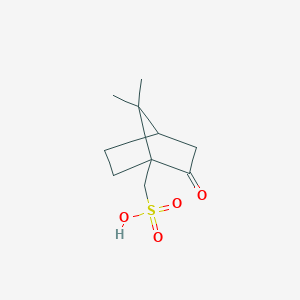
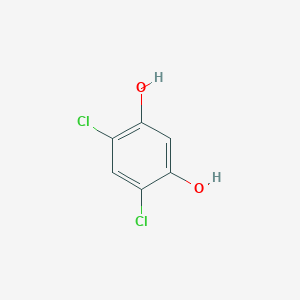
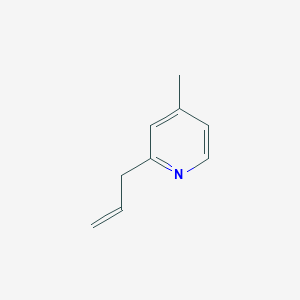
![4-Methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B44102.png)
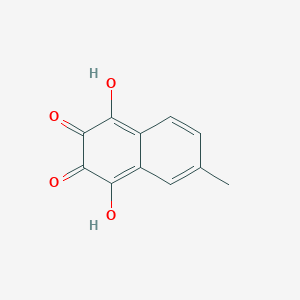
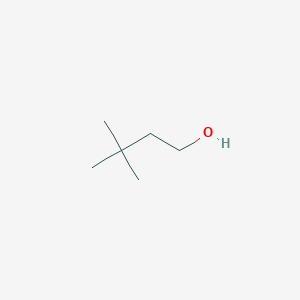
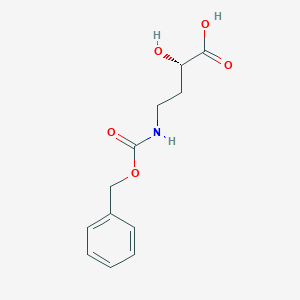
![3-(2-Phenylethyl)-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B44107.png)
